4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide 4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.: 405156-97-0
VCID: VC0463938
InChI: InChI=1S/C17H18N2O3/c1-11-7-12(2)9-15(8-11)22-10-16(20)19-14-5-3-13(4-6-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
SMILES: CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol

4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide

CAS No.: 405156-97-0

Main Products

VCID: VC0463938

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34g/mol

4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide - 405156-97-0

CAS No. 405156-97-0
Product Name 4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide
Molecular Formula C17H18N2O3
Molecular Weight 298.34g/mol
IUPAC Name 4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzamide
Standard InChI InChI=1S/C17H18N2O3/c1-11-7-12(2)9-15(8-11)22-10-16(20)19-14-5-3-13(4-6-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Standard InChIKey QVFNNIKYUQPBPQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C
PubChem Compound 926855
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator